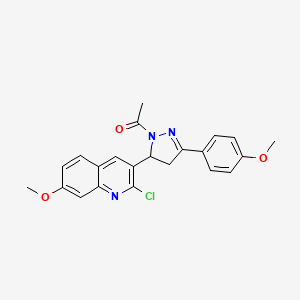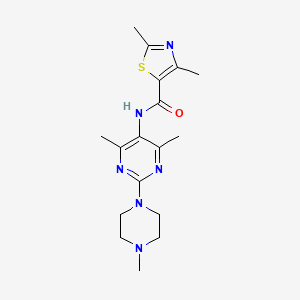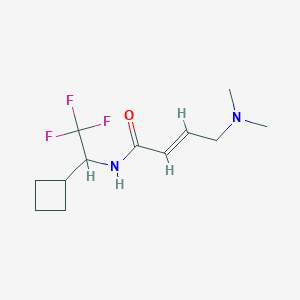
(E)-N-(1-Cyclobutyl-2,2,2-trifluoroethyl)-4-(dimethylamino)but-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(1-Cyclobutyl-2,2,2-trifluoroethyl)-4-(dimethylamino)but-2-enamide, also known as CCT137690, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
(E)-N-(1-Cyclobutyl-2,2,2-trifluoroethyl)-4-(dimethylamino)but-2-enamide inhibits the activity of the protein kinase CDC7, which plays a crucial role in DNA replication and cell cycle progression. By inhibiting CDC7, this compound disrupts the cell cycle and induces apoptosis in cancer cells. Additionally, this compound has been shown to inhibit the activity of other protein kinases, including CHK1 and CHK2, which are involved in DNA damage response pathways.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound induces apoptosis and inhibits cell proliferation. Additionally, it has been shown to reduce the expression of pro-inflammatory cytokines in immune cells, suggesting potential anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (E)-N-(1-Cyclobutyl-2,2,2-trifluoroethyl)-4-(dimethylamino)but-2-enamide is its specificity for CDC7, which makes it a valuable tool for studying the role of CDC7 in various cellular processes. However, one limitation is its complex synthesis, which may make it difficult to produce in large quantities for use in experiments.
Orientations Futures
There are several future directions for research on (E)-N-(1-Cyclobutyl-2,2,2-trifluoroethyl)-4-(dimethylamino)but-2-enamide. One potential area of study is its use in combination with other cancer therapies to enhance their efficacy. Additionally, further research is needed to fully understand the mechanisms underlying its anti-inflammatory effects and its potential use in treating inflammatory diseases. Finally, there is a need for the development of more efficient synthesis methods for this compound to facilitate its use in research and potential therapeutic applications.
Conclusion:
This compound is a small molecule inhibitor that has shown potential for therapeutic applications in cancer and inflammatory diseases. Its specificity for CDC7 makes it a valuable tool for studying the role of CDC7 in cellular processes. However, its complex synthesis and limited availability may pose challenges for its use in experiments. Further research is needed to fully understand its mechanisms of action and potential therapeutic applications.
Méthodes De Synthèse
(E)-N-(1-Cyclobutyl-2,2,2-trifluoroethyl)-4-(dimethylamino)but-2-enamide is synthesized through a multi-step process involving several chemical reactions. The synthesis involves the use of various reagents and catalysts to produce the final product. Due to the complex nature of the synthesis, it requires highly skilled chemists to carry out the process.
Applications De Recherche Scientifique
(E)-N-(1-Cyclobutyl-2,2,2-trifluoroethyl)-4-(dimethylamino)but-2-enamide has been studied for its potential therapeutic applications in various types of cancer, including breast cancer, melanoma, and leukemia. It has been shown to inhibit the growth of cancer cells by targeting the cell cycle and inducing apoptosis. Additionally, this compound has been studied for its potential use in treating inflammatory diseases, such as rheumatoid arthritis and psoriasis.
Propriétés
IUPAC Name |
(E)-N-(1-cyclobutyl-2,2,2-trifluoroethyl)-4-(dimethylamino)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19F3N2O/c1-17(2)8-4-7-10(18)16-11(12(13,14)15)9-5-3-6-9/h4,7,9,11H,3,5-6,8H2,1-2H3,(H,16,18)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTLTYDIQIHRGRW-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NC(C1CCC1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NC(C1CCC1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

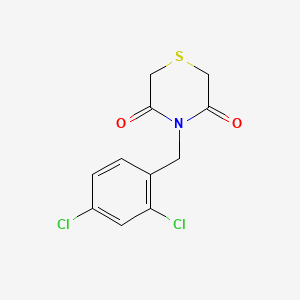
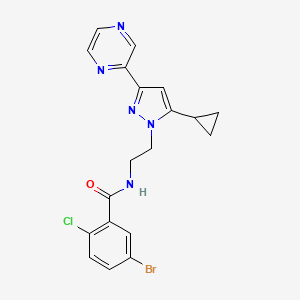
![1-[(4-Chlorophenyl)sulfonyl]-4-{3-[4-(methylthio)phenyl]-1,2,4-oxadiazol-5-yl}piperidine](/img/structure/B2444332.png)
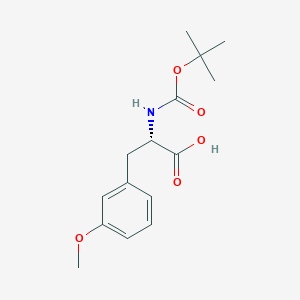
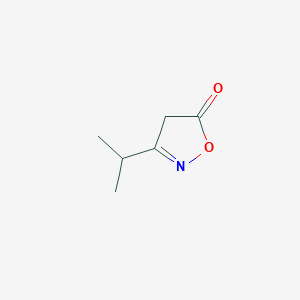
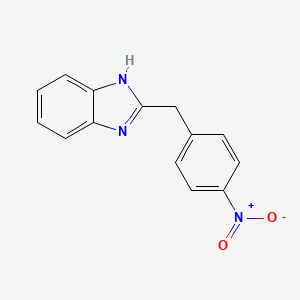
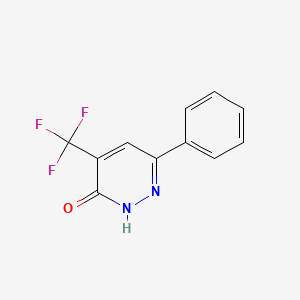

![(1R,5R,6R)-5-Bromobicyclo[4.2.1]nona-2,7-diene](/img/structure/B2444341.png)
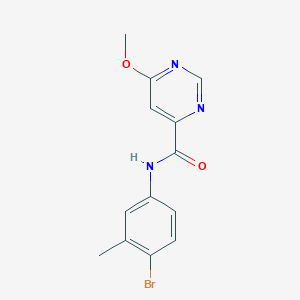
![3-[3-(3-Acetamidooxolan-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B2444348.png)
